

# N-Propionylglycine Levels: A Comparative Analysis in Propionic Acidemia Patients and Healthy Controls

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## Compound of Interest

Compound Name: *n*-Propionylglycine-2,2-d<sub>2</sub>

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This guide provides a comprehensive comparison of *n*-propionylglycine levels in urine between patients diagnosed with propionic acidemia and healthy individuals. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of inborn errors of metabolism and the development of novel therapeutic interventions.

Propionic acidemia is a rare, inherited metabolic disorder characterized by a deficiency of the enzyme propionyl-CoA carboxylase.[1] This enzymatic block leads to the accumulation of propionyl-CoA, which is subsequently metabolized into alternative, often toxic, compounds.[1] One such metabolite is *n*-propionylglycine, formed through the conjugation of propionyl-CoA with glycine.[2] Consequently, elevated levels of *n*-propionylglycine in urine are a key biochemical marker for the diagnosis and monitoring of propionic acidemia.[3][4][5]

## Quantitative Comparison of Urinary N-Propionylglycine Levels

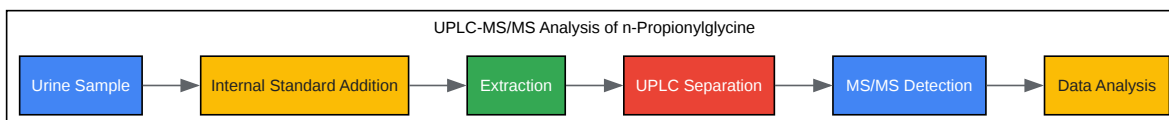
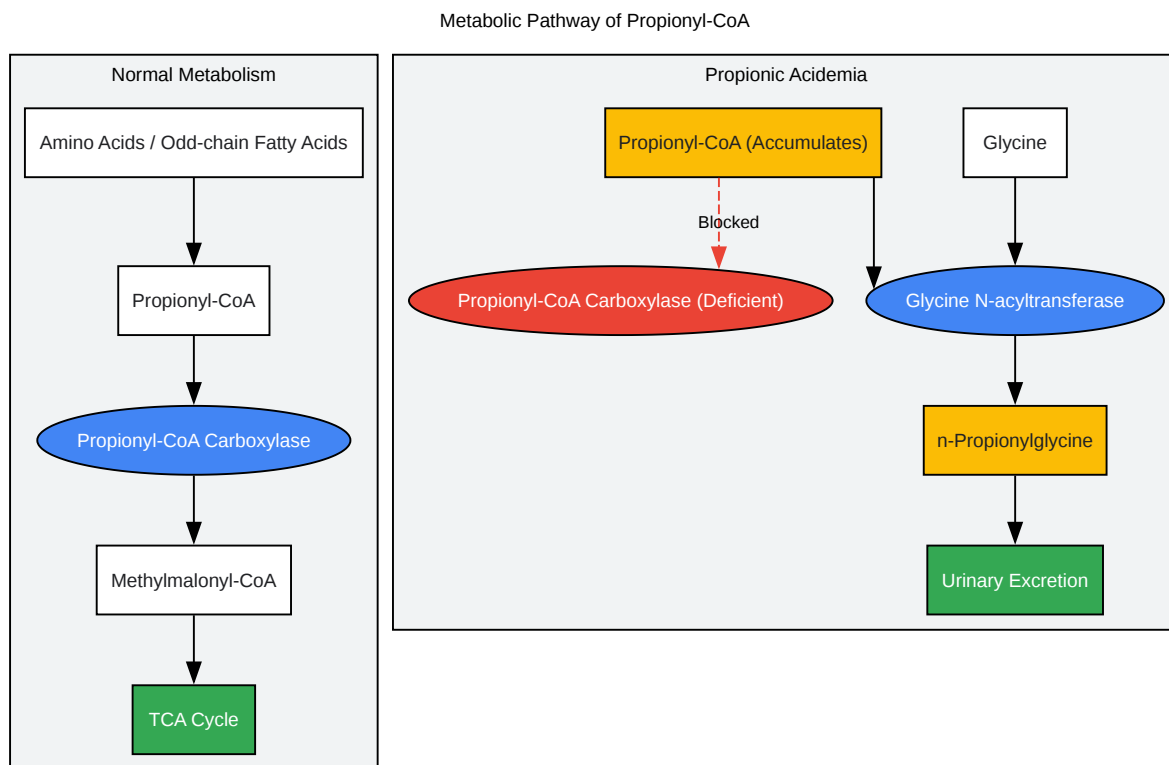
The following table summarizes the urinary concentrations of *n*-propionylglycine in propionic acidemia patients compared to a control group of healthy individuals. The data is compiled from a retrospective analysis of urine acylglycine data from a clinical laboratory, providing robust reference intervals.

Cohort	N-Propionylglycine Level (mmol/mol creatinine)
Propionic Acidemia Patients	Markedly Increased (Specific range not provided in the source, but documented as significantly elevated above the reference interval)
Healthy Controls	$\leq 2.25$

Table 1: Comparison of urinary n-propionylglycine levels in propionic acidemia patients and healthy controls. Data for the control group is based on a large cohort from a clinical laboratory study.

## Metabolic Pathway Disruption in Propionic Acidemia

In healthy individuals, propionyl-CoA, derived from the catabolism of certain amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids, is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. In propionic acidemia, a deficiency in this enzyme disrupts this pathway, leading to an accumulation of propionyl-CoA. The excess propionyl-CoA is then shunted to alternative metabolic routes, including the conjugation with glycine by the enzyme glycine N-acyltransferase to form n-propionylglycine, which is subsequently excreted in the urine.



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